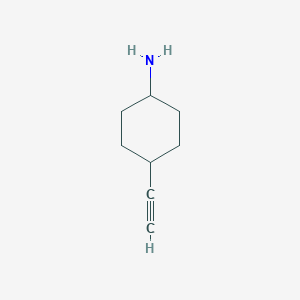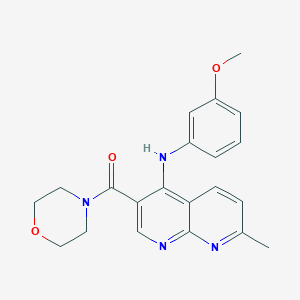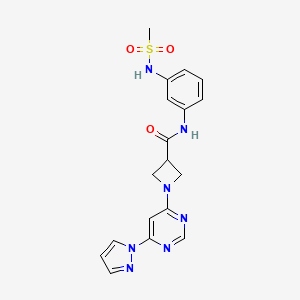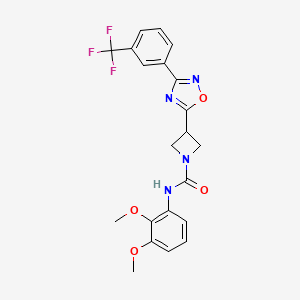![molecular formula C16H23LiN4O4 B2721930 Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate CAS No. 2377005-07-5](/img/structure/B2721930.png)
Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterobicyclic Pyrimidines in Medical Chemistry
Research has shown that heterobicyclic compounds containing pyrimidine rings can have significant biological activities. For instance, derivatives of pyrimidines have been studied for their potential as amplifiers of phleomycin, a compound used in chemotherapy (Brown et al., 1982). These studies highlight the importance of pyrimidine derivatives in developing therapeutic agents.
Lithium Phenolates in Synthetic Chemistry
Lithium phenolates, closely related to the structural features of the compound , are studied for their aggregation properties in aprotic solvents and their influence on synthetic methodologies (Jackman & Smith, 1988). Understanding the behavior of lithium complexes can lead to advances in synthetic organic chemistry, particularly in the development of new reactions and materials.
Bismuth and Lithium-Based Coordination Polymers
The synthesis and structural analysis of bismuth and lithium coordination polymers reveal their potential for gas sorption and photoluminescence applications (Thirumurugan et al., 2012). These findings suggest the utility of lithium-containing compounds in creating new materials with specific chemical and physical properties.
Directed Lithiation in Organic Synthesis
Directed lithiation techniques have been used to manipulate the structure of organic molecules, leading to the development of novel synthetic routes and compounds (Day et al., 2015). This area of research exemplifies the critical role of lithium in organic synthesis, particularly in the functionalization and derivatization of complex molecules.
Anionic Cycloaddition Reactions
Studies on the anionic cycloaddition of pyrimidine derivatives highlight the synthetic potential of lithium salts in facilitating the formation of quinazoline derivatives, showcasing the versatility of lithium compounds in synthetic organic chemistry (Wada et al., 1992).
Eigenschaften
IUPAC Name |
lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4.Li/c1-9-10(2)17-12(14(21)22)19-13(9)20-7-6-11(8-20)18-15(23)24-16(3,4)5;/h11H,6-8H2,1-5H3,(H,18,23)(H,21,22);/q;+1/p-1/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOVRSSBVQBDP-RFVHGSKJSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C(N=C1N2CCC(C2)NC(=O)OC(C)(C)C)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=C(N=C(N=C1N2CC[C@H](C2)NC(=O)OC(C)(C)C)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23LiN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)
![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)

![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2721862.png)

![Ethyl {[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate](/img/structure/B2721864.png)
![N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide](/img/structure/B2721865.png)


![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)